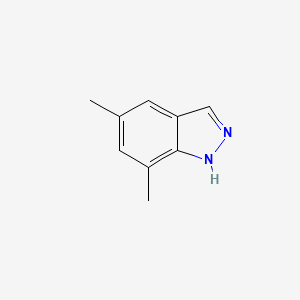

5,7-Diméthyl-1H-indazole

Vue d'ensemble

Description

5,7-Dimethyl-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry

Applications De Recherche Scientifique

5,7-Dimethyl-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

5,7-Dimethyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For example, they can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole compounds are known to affect a variety of pathways due to their wide range of medicinal applications . For example, they can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Pharmacokinetics

The compound’s physical properties, such as its melting point (171-172 °c) and density (1145±006 g/cm3), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Indazole compounds are known to have a wide range of effects due to their medicinal applications . For example, they can have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

The synthesis of indazole compounds can be influenced by various factors, including the presence of transition metals, reductive cyclization reactions, and the formation of c–n and n–n bonds .

Analyse Biochimique

Biochemical Properties

5,7-Dimethyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition is crucial as it can reduce the production of pro-inflammatory mediators like prostaglandins . Additionally, 5,7-Dimethyl-1H-indazole can bind to specific receptors on cell surfaces, modulating signal transduction pathways that are essential for cellular responses .

Cellular Effects

The effects of 5,7-Dimethyl-1H-indazole on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5,7-Dimethyl-1H-indazole has been observed to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, 5,7-Dimethyl-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to COX-2 results in enzyme inhibition, reducing the synthesis of inflammatory mediators . Additionally, 5,7-Dimethyl-1H-indazole can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethyl-1H-indazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dimethyl-1H-indazole remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure can lead to its gradual degradation, which may reduce its efficacy . Long-term studies have also indicated that continuous exposure to 5,7-Dimethyl-1H-indazole can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 5,7-Dimethyl-1H-indazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and further increases in dosage lead to toxicity .

Metabolic Pathways

5,7-Dimethyl-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 5,7-Dimethyl-1H-indazole, converting it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

The transport and distribution of 5,7-Dimethyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . For example, 5,7-Dimethyl-1H-indazole can be transported across cell membranes by organic anion transporters, ensuring its delivery to intracellular targets . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 5,7-Dimethyl-1H-indazole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 5,7-Dimethyl-1H-indazole may accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes . Its localization within the nucleus can also influence gene expression by interacting with nuclear receptors and transcription factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate can yield 5,7-Dimethyl-1H-indazole through a cyclization process. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring.

Industrial Production Methods: Industrial production of 5,7-Dimethyl-1H-indazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Dimethyl-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while reduction can produce amino derivatives.

Comparaison Avec Des Composés Similaires

1H-Indazole: The parent compound without methyl substitutions.

3-Methyl-1H-indazole: A similar compound with a methyl group at the 3 position.

5-Methyl-1H-indazole: A compound with a single methyl group at the 5 position.

Uniqueness: 5,7-Dimethyl-1H-indazole is unique due to the presence of two methyl groups at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.

Activité Biologique

5,7-Dimethyl-1H-indazole (CAS 43067-41-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antibacterial, and neuroprotective properties, supported by various studies and data.

- Molecular Formula : C9H10N2

- Molecular Weight : 146.19 g/mol

Antitumor Activity

Recent studies have highlighted the potential of 5,7-dimethyl-1H-indazole derivatives as promising anticancer agents. For instance, a study reported that certain indazole derivatives exhibited significant inhibitory effects on various cancer cell lines, such as K562 (chronic myeloid leukemia) cells. The compound showed an IC50 value of 5.15 µM against K562 cells, indicating a potent anti-proliferative effect while maintaining selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM .

The mechanism by which 5,7-dimethyl-1H-indazole induces apoptosis in cancer cells involves the modulation of key apoptotic regulators:

- Bcl-2 Family Proteins : The compound decreases Bcl-2 (anti-apoptotic) levels while increasing Bax (pro-apoptotic) levels.

- p53 Pathway : It enhances p53 expression and reduces MDM2 levels, disrupting the p53-MDM2 interaction and promoting apoptosis through the activation of pro-apoptotic genes .

Antibacterial Activity

The antibacterial properties of 5,7-dimethyl-1H-indazole have also been investigated. A study evaluated various indazole derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .

Zone of Inhibition

The antibacterial efficacy was measured using the agar diffusion method, where the zone of inhibition was recorded. The following table summarizes the antibacterial activity of selected derivatives:

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 5A | 18 | 50 |

| 5F | 20 | 30 |

| Control (Penicillin) | 25 | 10 |

Neuroprotective Effects

Emerging research suggests that indazole derivatives may possess neuroprotective properties. A study examining the neurotoxicity of various substituted indazoles found that certain compounds could mitigate oxidative stress in neuronal cultures. These compounds were shown to reduce reactive oxygen species (ROS) levels and improve mitochondrial membrane potential, indicating a protective effect against neurodegenerative processes .

Case Studies and Research Findings

Several case studies have documented the biological activity of indazole derivatives:

- Antitumor Study : A derivative exhibited a dose-dependent increase in apoptosis rates in K562 cells after treatment for 48 hours, demonstrating its potential as an effective anticancer agent .

- Antibacterial Evaluation : In vitro testing revealed that compounds like 5A and 5F showed high antibacterial activity against S. aureus and Bacillus subtilis, suggesting their utility in treating bacterial infections .

- Neuroprotection : Research indicated that specific indazole derivatives could significantly reduce neurotoxic effects in neuronal cell cultures by enhancing mitochondrial integrity and reducing oxidative stress markers .

Propriétés

IUPAC Name |

5,7-dimethyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)5-10-11-9/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRWRRDBAJITLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343443 | |

| Record name | 5,7-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43067-41-0 | |

| Record name | 5,7-Dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.